molecular formula C25H18N2O3 B2820414 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-18-8

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2820414
CAS RN: 883955-18-8
M. Wt: 394.43
InChI Key: NORABKCSBBZNNP-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been widely studied due to their broad range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the pyrimidine ring. For example, the presence of electron-donating substituents at position 4 can significantly affect the reactivity of the molecule .

Scientific Research Applications

Catalyst-Free Synthesis

Research by Brahmachari and Nayek (2017) introduced a catalyst-free, one-pot, three-component synthesis method for creating a diverse series of functionalized derivatives related to your compound of interest under mild conditions. This approach emphasizes eco-friendliness, excellent yields, and simplicity in product isolation, highlighting its potential for pharmaceutical applications (Brahmachari & Nayek, 2017).

Antimicrobial Activity

Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives displaying antimicrobial activity against various bacterial and fungal strains. This synthesis was facilitated by a Brønsted acidic ionic liquid, demonstrating the compound's relevance in developing new antimicrobial agents (Banothu & Bavanthula, 2012).

Novel Synthesis Techniques

Alizadeh et al. (2015) reported an efficient and novel synthesis method for chromeno[2,3-d]pyrimidine-2,4-dione derivatives with a nitroketene-aminal moiety. The process features easy performance and good yields, indicating a valuable addition to synthetic chemistry methodologies (Alizadeh, Ghanbaripour, & Ng, 2015).

Biocompatible Nanocatalysts

Daraie and Heravi (2019) explored the use of SMA/Py/ZnO as a biocompatible nanocatalyst for synthesizing chromeno[2,3-d]pyrimidine-diones. This research underscores the potential of nanotechnology in facilitating efficient and eco-friendly synthesis processes (Daraie & Heravi, 2019).

Chemosensor Application

Jamasbi et al. (2021) developed a new Hg2+ colorimetric chemosensor using chromeno[d]pyrimidine-2,5-dione/thione derivatives, demonstrating the compound's utility in environmental monitoring and hazardous ion detection (Jamasbi, Mohammadi Ziarani, Mohajer, & Badiei, 2021).

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their specific structure. Some pyrido[2,3-d]pyrimidines have been identified as potential therapeutic agents, suggesting that they may have acceptable safety profiles .

Future Directions

The study of pyrido[2,3-d]pyrimidines is a rapidly growing area of research due to their wide range of biological activities . Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and the optimization of their properties for therapeutic applications .

properties

IUPAC Name

2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORABKCSBBZNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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